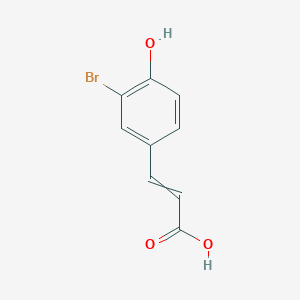

3-Bromo-4-hydroxycinnamic acid

説明

Structure

3D Structure

特性

IUPAC Name |

(E)-3-(3-bromo-4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZXBZABAJSGDX-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301231748 | |

| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67808-77-9 | |

| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67808-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Bromo 4 Hydroxycinnamic Acid

De Novo Synthesis Approaches to the Cinnamic Acid Scaffold

The biosynthesis of cinnamic acid and its derivatives, which form the foundational structure for compounds like 3-bromo-4-hydroxycinnamic acid, has been a significant area of research, particularly using microbial hosts. nih.govnih.gov Scientists have successfully engineered microorganisms such as Saccharomyces cerevisiae and Escherichia coli to produce these compounds from basic carbon sources like glucose. nih.govmdpi.com This de novo synthesis is achieved by introducing and overexpressing specific genes that encode for key enzymes in the biosynthetic pathway. nih.govnih.gov

One of the central enzymes in this process is phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. researchgate.net For instance, the PAL2 gene from Arabidopsis thaliana has been effectively used in S. cerevisiae to initiate the synthesis. nih.gov Further enzymatic steps can then modify the cinnamic acid backbone to create a variety of derivatives. For example, the introduction of a hydroxyl group at the C4 position to produce p-coumaric acid is catalyzed by trans-cinnamic acid 4-hydroxylase (C4H). mdpi.com

Metabolic engineering strategies are often employed to enhance the production yields of these cinnamic acid derivatives. These strategies can include optimizing the levels of intracellular precursors and cofactors, such as NADPH, which has been shown to dramatically improve the production of p-coumaric acid in E. coli. mdpi.com These biosynthetic methods offer a more sustainable alternative to traditional chemical synthesis or extraction from plant sources. nih.gov

Regioselective Bromination Strategies in Organic Synthesis

The introduction of a bromine atom at a specific position on an aromatic ring, known as regioselective bromination, is a critical step in the synthesis of compounds like this compound. The directing effects of existing functional groups on the aromatic ring play a crucial role in determining the position of bromination. In the case of 4-hydroxycinnamic acid, the hydroxyl (-OH) group is an activating, ortho-, para-directing group, while the vinyl (-CH=CH-COOH) group is a deactivating, meta-directing group. Due to the stronger activating effect of the hydroxyl group, electrophilic substitution, such as bromination, is directed to the positions ortho to the hydroxyl group (C3 and C5).

Direct bromination of 4-hydroxycinnamic acid using molecular bromine (Br₂) can lead to the formation of this compound. The reaction is typically carried out in a suitable solvent. rsc.org Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, which can offer milder reaction conditions. researchgate.net

Enzymatic halogenation presents a green alternative to chemical methods. Chloroperoxidase, an enzyme from the fungus Caldariomyces fumago, has been shown to catalyze the halogenation of trans-cinnamic acid and its derivatives in the presence of a halide salt and hydrogen peroxide. researchgate.net This method can produce halogenated compounds, although the specific regioselectivity for this compound would depend on the enzyme's substrate specificity and reaction conditions.

Derivatization of this compound for Functional Modulation

The chemical structure of this compound offers several sites for modification, allowing for the synthesis of a wide range of derivatives with potentially altered biological activities and physicochemical properties. The carboxylic acid, hydroxyl, and vinyl groups are all amenable to chemical transformations.

Esterification Reactions

The carboxylic acid group of this compound can be readily converted to an ester through reaction with an alcohol in the presence of an acid catalyst. smolecule.com This process, known as Fischer esterification, is a common method for modifying the polarity and bioavailability of carboxylic acids. Alternatively, Mitsunobu esterification offers a highly selective method for reacting phenolic acids with primary alcohols. researchgate.net Phase transfer catalysis has also been employed for the esterification of carboxylic acid salts in an aqueous medium. google.com The introduction of different alkyl or aryl groups through esterification can significantly impact the molecule's properties. nih.gov

Amidation Reactions

The carboxylic acid moiety can also be transformed into an amide by reacting with an amine. This can be achieved directly under solvent-free conditions using catalysts like graphene oxide or via microwave-assisted methods with N-fluorobenzenesulfonimide. beilstein-journals.org Borane-based catalysts have also been utilized for the direct amidation of cinnamic acid. beilstein-journals.org The resulting amides often exhibit different biological activities compared to the parent carboxylic acid. nih.govresearchgate.net For instance, the synthesis of hydroxycinnamic acid amides has been explored as a strategy to improve in vivo stability and solubility. researchgate.net

Synthesis of Vinylphenol Analogs via Decarboxylation

Decarboxylation of 4-hydroxycinnamic acids, including this compound, provides an efficient route to the corresponding 4-vinylphenols. nih.govroyalsocietypublishing.org This reaction involves the removal of the carboxyl group as carbon dioxide and can be achieved through thermal methods, often in a high-boiling solvent like DMF. nih.govresearchgate.net A catalyst-free approach for the decarboxylation of various 4-hydroxycinnamic acids has been developed, yielding 4-vinylphenols in good yields. nih.govroyalsocietypublishing.org For this compound, this reaction yields 3-bromo-4-vinylphenol. nih.govroyalsocietypublishing.org Microwave irradiation in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also facilitate this transformation. researchgate.nettandfonline.com

Catalytic Systems in the Synthesis of Halogenated Cinnamic Acids

Various catalytic systems have been developed to improve the efficiency and selectivity of reactions involved in the synthesis of halogenated cinnamic acids and their precursors. In the context of forming the cinnamic acid backbone, the Mizoroki-Heck reaction is a powerful tool for creating the carbon-carbon double bond. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene. google.com Solid-supported palladium(II) complexes have been developed as recyclable catalysts for this reaction, offering a more sustainable approach. google.com

For the halogenation step, in addition to traditional chemical reagents, enzymatic catalysts like chloroperoxidase offer a biocatalytic alternative. researchgate.net These enzymes can perform selective halogenation under mild conditions.

In the derivatization of the final product, various catalysts are employed. For amidation reactions, catalysts range from metal-free systems like graphene oxide and N-fluorobenzenesulfonimide to borane-based catalysts and copper-calcium carbonate composites. beilstein-journals.org For esterification, acid catalysts are commonly used, while enzymatic catalysts like Novozym 435 have been employed for the synthesis of certain cinnamic acid esters. pcbiochemres.com

Advanced Analytical Characterization and Quantification of 3 Bromo 4 Hydroxycinnamic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed characterization of 3-Bromo-4-hydroxycinnamic acid, offering a non-destructive means to probe its molecular structure.

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom. While specific NMR data for this compound is not extensively detailed in the provided search results, typical analyses for related hydroxycinnamic acids involve both ¹H and ¹³C NMR. royalsocietypublishing.org For instance, in the analysis of similar compounds, ¹H NMR spectra are recorded on high-frequency spectrometers (e.g., 600 MHz) using deuterated solvents like CDCl₃, CD₃OD, or DMSO-d₆. royalsocietypublishing.org The resulting spectra would be expected to show distinct signals for the aromatic protons, the vinyl protons of the cinnamic acid backbone, and the hydroxyl proton. The coupling constants between adjacent protons would help in assigning their relative positions on the aromatic ring and the configuration of the double bond (E or Z). Similarly, ¹³C NMR provides chemical shift values for each carbon atom, including the carboxyl, vinyl, and aromatic carbons, further confirming the molecular structure. royalsocietypublishing.org The identity and purity of this compound can be confirmed by comparing the obtained NMR data with reference spectra or through detailed spectral interpretation. chemicalbook.com

Infrared Spectroscopy (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of molecules. nih.gov For this compound, IR spectroscopy is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. vulcanchem.com These would include a broad O-H stretching band for the phenolic and carboxylic acid hydroxyl groups, a strong C=O stretching absorption for the carboxylic acid, C=C stretching for the alkene and aromatic ring, and a C-Br stretching vibration. vulcanchem.com

Raman spectroscopy, which is sensitive to non-polar bonds, provides complementary information. nih.gov The Raman spectrum of a similar compound, trans-cinnamic acid, has been studied under high pressure to observe shifts in vibrational modes, indicating changes in intermolecular interactions. researchgate.net For this compound, Raman spectroscopy would be particularly useful for observing the C=C double bond and the aromatic ring vibrations, which often give strong Raman signals. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) and MALDI-MS Applications

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound with high accuracy. HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing unambiguous identification. rsc.org For related compounds, HRMS-ESI (Electrospray Ionization) has been used to obtain accurate mass measurements, typically observing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. royalsocietypublishing.org This technique is essential for confirming the successful synthesis and purity of the target compound.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another valuable tool, particularly in the analysis of complex mixtures or when dealing with non-volatile compounds. google.com While direct MALDI-MS applications for this compound are not specified, related hydroxycinnamic acids like α-cyano-4-hydroxycinnamic acid (CHCA) are widely used as matrices in MALDI-MS for the analysis of peptides and proteins. nih.govrsc.org This suggests that this compound itself could potentially be analyzed by or even serve as a matrix in MALDI-MS experiments. google.com

Chromatographic Methodologies for Isolation and Purity Analysis

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of hydroxycinnamic acids and their derivatives. d-nb.info The development of a robust HPLC method involves optimizing several parameters, including the stationary phase (e.g., C18 column), mobile phase composition (often a mixture of an aqueous acidic solution and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength. d-nb.infonih.gov For the analysis of hydroxycinnamic acid derivatives, a gradient elution system is often employed to achieve optimal separation. d-nb.info A Diode Array Detector (DAD) can be coupled with HPLC to obtain UV spectra of the eluting peaks, aiding in peak identification and purity assessment. d-nb.info Method validation according to ICH guidelines ensures the reliability of the analytical procedure, encompassing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and widely adopted analytical technique for the identification and quantification of cinnamic acid derivatives, including this compound. researchgate.net This method combines the superior separation capabilities of liquid chromatography, typically reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), with the sensitive and selective detection afforded by mass spectrometry. researchgate.netnih.gov The application of soft ionization techniques, such as electrospray ionization (ESI), is particularly advantageous for analyzing polar, non-volatile, and thermally labile compounds like hydroxycinnamic acids. ujpah.in

For the analysis of this compound (Molecular Formula: C₉H₇BrO₃, Molecular Weight: 243.06 g/mol ), LC-MS methods are optimized to achieve high resolution and sensitivity. lgcstandards.com In typical applications, a reversed-phase column, such as a C18 or a Pentafluorophenyl (PFP) column, is employed for chromatographic separation. researchgate.netmdpi.com Gradient elution is commonly used to effectively separate the analyte from complex matrices. nih.govnih.gov The mobile phase often consists of a binary solvent system, such as water and acetonitrile or methanol, with an acidic modifier like formic acid (typically 0.1%) to improve peak shape and ionization efficiency. mdpi.comnih.gov

Mass spectrometric detection is frequently performed using a triple quadrupole or a high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap analyzer. researchgate.netamericanpharmaceuticalreview.com ESI is the most common ionization source, often operated in negative ion mode (ESI-) for phenolic acids, which readily deprotonate to form the [M-H]⁻ ion. For this compound, the primary ion observed would be at a mass-to-charge ratio (m/z) corresponding to its deprotonated molecule. The high mass accuracy of HRMS instruments allows for the confident determination of the elemental composition of the analyte and its fragments, aiding in unambiguous identification. americanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) further enhances selectivity and provides structural information through characteristic fragmentation patterns. nih.gov

| Parameter | Typical Conditions and Values | Reference |

|---|---|---|

| Chromatography | UPLC / HPLC | ujpah.innih.gov |

| Column | Reversed-Phase C18 or PFP (e.g., Kinetex C18, Kinetex PFP) | researchgate.netmdpi.com |

| Mobile Phase A | 0.1% - 0.2% Formic Acid or Acetic Acid in Water | nih.govnih.gov |

| Mobile Phase B | 0.1% Formic Acid or Acetic Acid in Acetonitrile or Methanol | nih.govnih.gov |

| Elution Mode | Gradient | mdpi.comnih.gov |

| Flow Rate | 0.3 - 0.4 mL/min | nih.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode (ESI-) | ujpah.inmdpi.com |

| MS Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap | researchgate.netamericanpharmaceuticalreview.com |

| Capillary Voltage | ~2.5 - 3.0 kV | mdpi.comnih.gov |

| Desolvation/Vaporizer Temperature | ~265 - 450°C | mdpi.comnih.gov |

Electrochemical Approaches for Redox Potential Determination

Electrochemical methods, particularly voltammetric techniques, are valuable tools for investigating the redox properties of electroactive compounds like hydroxycinnamic acids. nih.govmdpi.com These approaches provide insights into the electron-donating capacity of a molecule, which is directly related to its antioxidant potential. nih.govmdpi.com The redox potential is a key physicochemical parameter that helps predict a compound's ability to act as a free radical scavenger. nih.gov A lower oxidation potential generally signifies a greater ease of electron donation and, consequently, a higher antioxidant activity. mdpi.commdpi.com

The structure-property-activity relationships (SPARs) established for phenolic compounds indicate that redox potentials can serve as a reliable measure of antioxidant efficacy. nih.govnih.gov Therefore, voltammetric analysis is frequently employed to characterize natural and synthetic antioxidants, understand their reaction mechanisms, and guide the design of new, more potent antioxidant molecules. nih.govresearchgate.net

Voltammetric Studies of Cinnamic Acid Redox Behavior

Studies on various hydroxycinnamic acids reveal key structural determinants of their redox potential. For instance, p-coumaric acid (4-hydroxycinnamic acid), the parent compound of this compound, shows an irreversible oxidation peak corresponding to the hydroxyl group on the aromatic ring. nih.gov The introduction of a second hydroxyl group at the ortho position, as seen in caffeic acid, significantly lowers the redox potential due to the formation of a stable catechol structure that can be oxidized to an ortho-quinone. nih.govbenthamscience.com

The influence of substituents on the aromatic ring is critical. Research on halogenated hydroxycinnamic acids has shown that the introduction of a bromine atom in a position ortho to a phenolic hydroxyl group has no significant influence on the redox potential. nih.gov Given that this compound features a bromine atom at the C3 position, which is ortho to the hydroxyl group at C4, its redox potential is expected to be very similar to that of its non-brominated counterpart, p-coumaric acid. The oxidation process would likewise involve the hydroxyl group, leading to the formation of a phenoxyl radical.

| Compound | Structure Features | Approximate First Oxidation Potential (Epa vs. Ag/AgCl) | Reference |

|---|---|---|---|

| p-Coumaric Acid | Monohydroxy (4-OH) | ~0.8 V | nih.gov |

| Caffeic Acid | Dihydroxy (3,4-OH, Catechol) | ~0.5 V | nih.gov |

| Ferulic Acid | Monohydroxy, Monomethoxy (4-OH, 3-OCH₃) | ~0.6 V | nih.gov |

| Sinapic Acid | Monohydroxy, Dimethoxy (4-OH, 3,5-OCH₃) | ~0.5 V | nih.gov |

Structure Activity Relationship Sar Investigations of 3 Bromo 4 Hydroxycinnamic Acid and Its Analogs

Impact of Aromatic Substitution Patterns on Bioactivity

The nature, position, and number of substituents on the phenyl ring play a pivotal role in modulating the biological activity of cinnamic acid derivatives. nih.gov The electronic properties (electron-donating or electron-withdrawing) and steric factors of these substituents are key determinants of the molecule's interaction with biological targets.

The position and number of hydroxyl (-OH) groups on the aromatic ring significantly affect the bioactivity of cinnamic acid analogs. Generally, the introduction of hydroxyl groups can enhance antioxidant and antimicrobial activities, though the effect is highly dependent on their placement.

For instance, in studies on antifungal activity, the addition of a hydroxyl group generally increases potency. A comparison of methyl cinnamate (B1238496) derivatives revealed that hydroxylated compounds were more active, with the order of potency being ortho-hydroxy > para-hydroxy > meta-hydroxy. wiley.com Specifically, methyl o-coumarate (ortho-hydroxy) showed higher activity (MIC = 62.5-125 µg/ml) than methyl p-coumarate (para-hydroxy, MIC = 125-250 µg/ml), while the meta-hydroxy analog was comparable to the unsubstituted methyl cinnamate (MIC = 250 µg/ml). wiley.com

Increasing the number of hydroxyl groups does not always lead to increased activity. Dihydroxy compounds, such as 2,4-dihydroxy or 2,5-dihydroxy derivatives, have been found to be less active than their corresponding single hydroxyl counterparts in certain antifungal assays. plos.org Conversely, in some contexts, such as activity against Pseudomonas syringe, caffeic acid (3,4-dihydroxycinnamic acid) shows higher inhibition than p-coumaric acid (4-hydroxycinnamic acid). mdpi.com This indicates that the optimal hydroxylation pattern is specific to the biological target.

Research on the phytotoxic activity of trans-cinnamic acid analogs against the parasitic weed Cuscuta campestris showed that hydroxyl groups had a negative effect on bioactivity. nih.gov The ortho-hydroxy derivative (trans-o-coumaric acid) showed improved activity compared to the meta and para isomers, which was attributed to its potential to cyclize and form coumarin. nih.gov

Table 1: Effect of Hydroxyl and Methoxy (B1213986) Substitution on Antifungal Activity of Cinnamic Acid Methyl Esters

| Compound | Aromatic Substitution | MIC (µg/ml) against Candida albicans |

| Methyl cinnamate | Unsubstituted | 250 |

| Methyl o-coumarate | 2-hydroxy | 62.5 - 125 |

| Methyl m-coumarate | 3-hydroxy | 250 |

| Methyl p-coumarate | 4-hydroxy | 125 - 250 |

| Methyl caffeate | 3,4-dihydroxy | 250 |

| Methyl ferulate | 4-hydroxy-3-methoxy | 31.25 - 62.5 |

| Data sourced from a study on the antifungal potential of benzoic and cinnamic acid derivatives. wiley.com |

Halogenation of the aromatic ring is a common strategy to enhance the biological activity of cinnamic acid derivatives, often by increasing their lipophilicity and altering electronic properties. researchgate.net The introduction of a bromine atom, particularly in the context of a 3-bromo-4-hydroxy substitution pattern, is a key modification.

Studies on simplified cyclic analogs of bastadin-5, a natural product, highlighted the importance of the bromo substituent. The analog embodying the 3-bromo-4-hydroxy pattern (specifically, a bromocatechol ether unit) was the most potent agonist in a ryanodine (B192298) binding assay (EC₅₀ = 11 μM). nih.gov Replacing the bromine with other groups such as nitro (NO₂), amino (NH₂), hydrogen (H), or even another halogen like iodine (I) resulted in a significant loss of activity. nih.gov

In studies of phytotoxicity, halogenated derivatives consistently show increased inhibitory activity compared to the parent cinnamic acid. nih.gov The position of the halogen is critical; for example, a chlorine atom in the meta position (trans-3-chlorocinnamic acid, IC₅₀ = 461 µM) conferred enhanced phytotoxicity compared to the para-substituted isomer (trans-4-chlorocinnamic acid, IC₅₀ = 955 µM). nih.gov Among halogenated hydrocinnamic acids tested for similar activity, the derivative with a bromine atom showed the strongest inhibitory effect, suggesting that the nature of the halogen itself is also a key factor. csic.es The introduction of a bromo atom ortho to a phenolic group has been shown to significantly increase lipophilicity, a feature important for developing novel lipophilic antioxidants. researchgate.net

Table 2: Effect of Halogen Substitution on Bioactivity of Cinnamic Acid Analogs

| Compound | Aromatic Substitution | Bioassay | Result |

| trans-Cinnamic Acid | Unsubstituted | C. campestris growth inhibition | IC₅₀ = 1113 µM |

| trans-3-Chlorocinnamic Acid | 3-Chloro | C. campestris growth inhibition | IC₅₀ = 461 µM |

| trans-4-Chlorocinnamic Acid | 4-Chloro | C. campestris growth inhibition | IC₅₀ = 955 µM |

| trans-4-Bromocinnamic Acid | 4-Bromo | C. campestris growth inhibition | IC₅₀ = 839 µM |

| Bastadin Analog 7 | Bromocatechol ether | Ryanodine binding | EC₅₀ = 11 µM |

| Bastadin Analog 10 | Iodocatechol ether | Ryanodine binding | EC₅₀ = 28 µM |

| Data sourced from studies on phytotoxicity and ryanodine receptor modulation. nih.govnih.gov |

Beyond hydroxyl and halogen groups, other substituents that donate or withdraw electron density from the aromatic ring also play a crucial role in modulating bioactivity.

Electron-donating groups , such as methoxy (-OCH₃), can have varied effects. In some cases, methoxylation of a hydroxyl group decreases activity. For example, ferulic acid (3-methoxy-4-hydroxycinnamic acid) is often less active as an antioxidant than caffeic acid (3,4-dihydroxycinnamic acid). core.ac.uk However, in other contexts, a methoxy group can be beneficial. For instance, p-methoxycinnamic acid shows good insulin-releasing activity. jocpr.com Methyl ferulate was found to be the most potent antifungal agent among a series of cinnamic esters, suggesting a synergistic effect between the 4-hydroxyl and 3-methoxy groups. wiley.com

Electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃), generally enhance certain biological activities. nih.gov For antifungal activity, the presence of an EWG on the phenyl ring was found to enhance the potency of the compound. nih.gov Specifically, p-substituted isomers with EWGs like halogens or trifluoromethyl tend to have the highest activity. plos.org In antitubercular assays, the presence of an EWG at the para position of the phenyl ring favored significant activity. nih.gov For example, trans-4-(trifluoromethyl)cinnamic acid was one of the most active derivatives in inhibiting the growth of C. campestris. researchgate.net

Role of Halogen Substituents (Bromine) on Activity Modulation

Significance of Side Chain Unsaturation and Stereochemistry

The acrylic acid side chain (-CH=CH-COOH) is a defining feature of cinnamic acids and is vital to their biological profile. Both its degree of saturation and its stereochemistry (cis/trans) are important.

The α,β-double bond is crucial for many activities. Studies comparing cinnamic acid derivatives to their saturated hydrocinnamic acid counterparts (lacking the double bond) often show that the unsaturated bond is necessary for potent activity. doi.org For example, in the inhibition of COX enzymes, the presence of the double bond significantly influences activity, although its effect can be positive or negative depending on the aromatic substitution pattern. doi.org The reduction of this double bond, as seen in the metabolic pathways of some fungi, represents a detoxification mechanism, implying the unsaturated system is the reactive center for bioactivity. scielo.org.co

The stereochemistry of the double bond is also significant, with the trans isomer being the most common and generally more stable form found in nature. nih.gov Most SAR studies focus on trans-cinnamic acid derivatives due to their prevalence and stability.

Modulation of Activity by Carboxylic Acid Moiety Modifications

The carboxylic acid group is a primary site for structural modification to alter the physicochemical properties, such as lipophilicity and hydrogen bonding capacity, of cinnamic acid analogs. beilstein-journals.org Esterification and amidation are the most common and effective modifications.

Converting the carboxylic acid to an ester can significantly impact bioactivity. The type of alkyl group, its chain length, and the degree of branching are all important factors. nih.gov In antitrypanosomal studies, a series of n-alkyl esters of p-coumaric and ferulic acids showed that activity increased with the length of the alkyl chain from C4 to C7, indicating that the lipophilicity of the side chain is important for antiparasitic activity. scielo.br Methylation of the carboxylic acid in trans-cinnamic acid resulted in the most active compound against the parasitic weed C. campestris, demonstrating that even a simple ester can dramatically enhance phytotoxicity. researchgate.net

Amide derivatives of cinnamic acid also constitute an important class of bioactive compounds. researchgate.net The nature of the amine used for amidation plays a critical role. For COX-1 inhibition, it was found that a lipophilic amide is generally superior to the corresponding carboxylic acid. doi.org Furthermore, a tertiary bulky amide (e.g., diethylamide) was more potent than a secondary linear amide (e.g., hexylamide). doi.org In another study, cinnamanilides (amides formed with anilines) showed significant herbicidal activity, with the substitution pattern on the aniline (B41778) ring also influencing potency. acs.org The conversion of cinnamic acids into amides bearing a tertiary amine moiety was shown to be essential for achieving potent acetylcholinesterase inhibition. cabidigitallibrary.org

Table 3: Comparison of Carboxylic Acid, Amide, and Hydrocinnamic Analogs as COX-1 Inhibitors

| Compound Type | Aromatic Substitution | Side Chain | COX-1 Inhibition (IC₅₀ µM) |

| Carboxylic Acid | 3,5-di-tert-butyl-4-hydroxy | Cinnamic | > 100 |

| Hexylamide | 3,5-di-tert-butyl-4-hydroxy | Cinnamic | 24 |

| Diethylamide | 3,5-di-tert-butyl-4-hydroxy | Cinnamic | 4.3 |

| Carboxylic Acid | 3,5-dimethoxy-4-hydroxy | Hydrocinnamic | 10 |

| Hexylamide | 3,5-dimethoxy-4-hydroxy | Hydrocinnamic | 11 |

| Data sourced from a study on phenolic cinnamic acid derivatives as selective COX inhibitors. doi.org |

Correlation of Physicochemical Parameters with Biological Responses

The biological activity of a compound is intrinsically linked to its physicochemical properties. In the realm of antioxidant research, understanding the relationship between a molecule's structural features and its ability to neutralize free radicals is paramount for the rational design of more potent therapeutic agents. For hydroxycinnamic acids and their derivatives, key physicochemical parameters such as redox potential, lipophilicity, and acid dissociation constant (pKa) play a crucial role in dictating their antioxidant efficacy. By systematically modifying the chemical structure and observing the resultant changes in these parameters and biological responses, a structure-activity relationship (SAR) can be established. This allows for the prediction of antioxidant capacity and provides insights into the underlying mechanisms of action.

The primary mechanism by which many phenolic compounds, including hydroxycinnamic acids, exert their antioxidant effect is through the donation of a hydrogen atom or an electron to a free radical, thereby stabilizing it. The ease with which a compound can donate an electron is quantified by its redox potential (E°). A lower redox potential indicates that the compound is more easily oxidized and is, therefore, a more potent antioxidant. Consequently, electrochemical methods such as cyclic voltammetry and differential pulse voltammetry have become invaluable tools for assessing the antioxidant capacity of various substances. jrespharm.comnih.gov

For hydroxycinnamic acids, the antioxidant activity is largely dependent on their molecular structure, particularly the substitution pattern on the aromatic ring. The presence of a phenolic hydroxyl group is a critical feature, as is the ability of the molecule to stabilize the resulting phenoxyl radical after electron donation. jrespharm.com

While specific electrochemical data for 3-bromo-4-hydroxycinnamic acid is not extensively detailed in the reviewed literature, studies on its isomers and related bromo-substituted hydroxycinnamic acids provide significant insights. An interdisciplinary research project focused on the synthesis and physicochemical characterization of a series of hydroxycinnamic acid derivatives, including halogenated compounds, concluded that redox potentials can indeed contribute to understanding their antioxidant activity. The study found that the presence of an electron-withdrawing halogen atom, such as bromine, in a position ortho to the phenolic hydroxyl group does not significantly influence the antioxidant activity. However, this substitution does lead to a notable increase in the lipophilicity of the cinnamic acid derivatives, a desirable trait for antioxidants intended to function in lipid-rich environments like cell membranes.

Further electrochemical investigations on hydroxycinnamic acid derivatives have reinforced the correlation between redox potentials and antioxidant activity. jrespharm.com For instance, the introduction of a second hydroxyl group at the ortho position to an existing one (creating a catechol group) has been shown to significantly lower the redox potential, thereby enhancing antioxidant activity due to the increased stability of the resulting phenoxyl radical through resonance. jrespharm.com

Biological Activities and Mechanistic Insights of 3 Bromo 4 Hydroxycinnamic Acid

Antiproliferative and Anticancer Research

3-Bromo-4-hydroxycinnamic acid and its derivatives have been the subject of investigation for their potential to inhibit the growth of cancer cells. Research in this area has explored the direct effects of the parent compound and the enhanced activities of its synthesized derivatives in various cancer models.

Inhibition of Malignant Cell Proliferation

Cinnamic acid and its derivatives are recognized for their wide range of biological activities, including antitumoral properties. tubitak.gov.tr These compounds can impede the proliferation of malignant cells through various mechanisms. semanticscholar.org While specific studies focusing solely on the antiproliferative effects of this compound are not extensively detailed in the provided results, the broader class of hydroxycinnamic acids has shown the ability to reduce cancer cell viability and proliferation. For instance, derivatives of cinnamic acid have demonstrated antiproliferative effects on tumor cells. semanticscholar.org The structural components of these molecules, including the phenyl ring and the propenoic acid side chain, are crucial for their bioactivity. semanticscholar.org

The anticancer properties of cinnamic acid derivatives are often linked to the substituents on the aryl ring. mdpi.com Modifications to this structure, such as the introduction of a bromine atom, can influence their cytotoxic and antiproliferative activities. mdpi.comnih.gov Research on related compounds, like 3-bromopyruvate, a potent anticancer agent, highlights that the introduction of bromine can lead to significant cytotoxicity in cancer cells by disrupting their metabolic processes. nih.govnih.govdovepress.com This suggests that the bromo- substitution on the cinnamic acid backbone could be a key factor in its potential anticancer effects.

Derivative-Specific Activity in Cancer Models (e.g., this compound n-decyl amide)

The exploration of derivatives of this compound has revealed compounds with notable anticancer potential. One such derivative is this compound n-decyl amide. google.com This compound is part of a broader class of caffeic acid derivatives that have been investigated for their utility in cancer treatment. google.com The synthesis of various amides and esters from hydroxycinnamic acids is a strategy employed to enhance their biological activities, including their anticancer effects. nih.gov

Anti-inflammatory Pathway Modulation

This compound and its related compounds have demonstrated the ability to modulate inflammatory pathways, primarily through the inhibition of key enzymes involved in the inflammatory response.

Inhibition of Lipoxygenase Enzyme Activity

Research has shown that a series of 4-bromo- and 4-hydroxyphenylcinnamic acid derivatives exhibit interesting inhibitory effects on soybean lipoxygenase (LOX). mdpi.com Lipoxygenases are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators involved in various inflammatory diseases. mdpi.comresearchgate.net The inhibition of these enzymes is a key target for anti-inflammatory therapies.

A study evaluating a range of cinnamic acid derivatives found that they displayed significant lipoxygenase inhibition, with IC₅₀ values ranging from 7.4 to 100 µM. mdpi.comresearchgate.net One particular derivative, compound 3i from the study, was identified as the most potent LOX inhibitor with an IC₅₀ of 7.4 µM. mdpi.comresearchgate.net This highlights the potential of the cinnamic acid scaffold, including brominated derivatives, in the development of new lipoxygenase inhibitors for treating inflammatory conditions such as asthma, psoriasis, and arthritis. mdpi.comresearchgate.net The anti-inflammatory properties of hydroxycinnamic acid derivatives are often linked to their ability to inhibit NF-κB activation, a key transcription factor in inflammatory processes. nih.gov

Neuroprotective Investigations

The potential of this compound and its analogs in the context of neurodegenerative diseases is an emerging area of research, with a focus on their ability to interfere with the pathological aggregation of proteins.

Modulation of Amyloidogenic Protein Aggregation

Neurodegenerative diseases like Alzheimer's are characterized by the aggregation of proteins such as amyloid-β (Aβ). nih.gov Compounds that can inhibit or modulate this aggregation process are considered potential therapeutic agents. nih.gov Hydroxycinnamic acids and their derivatives have been investigated for their neuroprotective effects, including their ability to interfere with Aβ aggregation. researchgate.net

While direct studies on this compound's effect on amyloid aggregation are limited in the provided search results, the broader class of cinnamic acid derivatives has shown promise. researchgate.net It has been demonstrated that compounds that bind to Aβ can act as γ-secretase modulators (GSMs), influencing the production of Aβ42, a key amyloidogenic peptide. nih.gov This suggests that screening for Aβ-binding compounds could be a strategy to discover new GSMs. nih.gov Furthermore, the neuroprotective properties of some cinnamic acid derivatives have been associated with their antioxidant and anti-inflammatory activities. nih.gov The structural features of these compounds play a critical role in their ability to exert these effects and potentially cross the blood-brain barrier to act within the central nervous system. core.ac.uk

Interaction with Prion Monomers

Prion diseases, such as Creutzfeldt-Jakob disease in humans, are fatal neurodegenerative disorders characterized by the conversion of the cellular prion protein (PrPC) into a misfolded, aggregation-prone scrapie form (PrPSc). mdpi.com This conformational change from a predominantly α-helical structure to one rich in β-sheets leads to the formation of amyloid fibrils and plaques in the central nervous system. mdpi.comnih.gov The search for therapeutic agents that can inhibit this pathological transformation is an active area of research.

Derivatives of hydroxycinnamic acid (HCA) have garnered interest as potential anti-prion compounds due to their structural similarity to curcumin, a natural polyphenol known for its diverse medicinal properties. mdpi.com While direct studies on this compound's interaction with prion monomers are not extensively detailed in the available literature, research on related HCA derivatives provides valuable insights. For instance, molecular modeling and experimental studies have been conducted on compounds like 3,4-dimethoxycinnamic acid (3,4-DMCA) and ferulic acid to evaluate their anti-prion activity. mdpi.comnih.gov These studies have shown that certain HCA derivatives can bind to PrP monomers, potentially stabilizing the native PrPC conformation and preventing its conversion to the pathogenic PrPSc form. mdpi.comnih.gov The ability of these compounds to inhibit the oligomerization and formation of prion amyloid fibrils has been confirmed using various physicochemical techniques. nih.gov The exploration of brominated tyrosine derivatives from marine sponges has also identified compounds capable of reducing the spread of PrPSc, suggesting that halogenation can be a key feature for anti-prion activity. researchgate.net

Plant Biology Interactions: Phytotoxicity and Allelopathy

This compound, like other cinnamic acid derivatives, exhibits significant interactions within the plant kingdom, demonstrating both phytotoxic and allelopathic properties. These effects are crucial in understanding plant-plant and plant-environment interactions.

Impact on Seed Germination and Plantlet Development

Research has shown that derivatives of cinnamic acid can influence the early stages of plant life. Studies on various substituted cinnamic acids have demonstrated their inhibitory effects on seed germination. For example, compounds such as 3-hydroxy, 4-hydroxy, and various nitro and chloro-substituted cinnamic acids have been shown to significantly inhibit the germination of radish seeds. notulaebotanicae.ro Similarly, a study involving five cinnamic acid derivatives, including a brominated analogue, found that all tested compounds inhibited the germination process in wheat (Triticum aestivum). tubitak.gov.tr

In terms of plantlet development, these compounds often cause a slight inhibition in the growth of seedlings and roots compared to controls. tubitak.gov.tr However, the extent of inhibition can vary depending on the specific derivative and the duration of exposure. For instance, in one study, an increase in the exposure period to certain cinnamic acid derivatives led to a rise in the inhibition percentages for both seedling and root length in wheat plantlets. tubitak.gov.tr The reduction in the size of treated plantlets is a common indicator of chemical toxicity. tubitak.gov.tr

Below is a data table summarizing the effects of a related compound, 3-bromo-cinnamic acid, on the growth of common bean (Phaseolus vulgaris) seedlings.

| Compound | Concentration (µg/cm²) | Seedling Length Inhibition (%) | Root Length Inhibition (%) |

| 3-bromo-cinnamic acid | 28.6 | 70.32 | 75.89 |

| 3-bromo-cinnamic acid | 57.3 | 77.94 | 82.59 |

| 3-bromo-cinnamic acid | 114.6 | 84.41 | 88.62 |

Data adapted from a study on the toxicity of cinnamic acid derivatives to Phaseolus vulgaris. notulaebotanicae.ro

Effects on Plant Physiological Processes and Metabolism

The phytotoxicity of cinnamic acid derivatives extends to the physiological and metabolic processes of plants. A key indicator of this is the alteration in the content of total polyphenols, which are important secondary metabolites involved in plant defense and development. notulaebotanicae.ro Studies have shown that treatment with various cinnamic acid derivatives, including 3-bromo-cinnamic acid, leads to a decrease in the total polyphenol content in common bean seedlings compared to the control group. notulaebotanicae.ro This suggests that these compounds interfere with the plant's metabolic pathways. notulaebotanicae.ro The lowest quantity of polyphenols was observed in seedlings treated with 3-bromo-cinnamic acid, indicating a significant impact on metabolism. notulaebotanicae.ro

The biosynthesis of crucial plant compounds like lignins, flavonoids, and coumarins, which originate from the shikimic acid pathway with cinnamic acid as a key intermediate, can be affected. researchgate.net Allelochemicals, including phenolic acids, are known to disrupt various enzymatic functions, which can lead to metabolic disruptions. notulaebotanicae.ro

Allelochemical Roles in Plant-Plant Interactions

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Cinnamic acid and its derivatives are well-recognized allelochemicals. notulaebotanicae.ronih.gov They are implicated in negative plant-plant interactions and can be released from various plant parts, including leaves, roots, and decaying residues. nih.govresearchgate.net

The mechanisms by which phenolic allelochemicals exert their effects are diverse. They can alter membrane permeability, inhibit nutrient uptake, and interfere with cell division and elongation. notulaebotanicae.ro The presence of an acid hydroxyl group in the aromatic ring of many phenolic acids is thought to be partly responsible for their necrotic effects on plant tissues. mdpi.com

The allelopathic potential of a compound is often related to its chemical structure. For instance, studies on hydrocinnamic acid derivatives have shown that different substitutions on the phenyl ring can modulate their inhibitory activity. mdpi.com While specific studies focusing solely on the allelochemical role of this compound are limited, the broader research on cinnamic and phenolic acids strongly suggests its potential to act as a potent allelochemical, influencing the composition and dynamics of plant communities. nih.govmdpi.com

Computational Chemistry and Molecular Modeling of 3 Bromo 4 Hydroxycinnamic Acid

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and properties of molecules. These calculations can determine a molecule's optimized geometry, vibrational frequencies, and various electronic parameters that govern its reactivity.

DFT studies on related hydroxycinnamic acids and bromo-aromatic compounds have been used to calculate key molecular descriptors. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests the molecule is more polarizable and more reactive.

Another important parameter derived from DFT is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding intermolecular interactions, such as how the molecule might interact with a biological receptor. For 3-bromo-4-hydroxycinnamic acid, the MEP would likely show negative potential around the carboxylic acid and hydroxyl oxygens, and the bromine atom, indicating sites susceptible to electrophilic attack or hydrogen bonding.

Theoretical calculations for related molecules, such as 3-bromo-2-hydroxypyridine, have successfully used DFT to optimize molecular structures and compute MEP, HOMO-LUMO energies, and thermodynamic functions. core.ac.uk Such analyses provide a robust foundation for predicting the behavior of this compound.

Illustrative Example: DFT-Calculated Properties for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Optimized Total Energy | -3045.7 Hartree | Represents the molecule's stability in its lowest energy conformation. |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule, influencing its solubility and interaction with polar environments. |

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For derivatives of cinnamic acid, molecular docking has been employed to explore their potential as inhibitors of various enzymes. For instance, studies on various cinnamic acid derivatives have investigated their binding affinity for targets like lipoxygenase (LOX), a key enzyme in inflammatory pathways, and proteases from viruses like the Dengue virus. analis.com.mynih.govmdpi.com In a study of related bromo-substituted dienoic acids, docking simulations were performed against the LOX active site to understand the structure-activity relationship and rationalize the observed biological activity. researchgate.netnih.gov

A molecular docking simulation of this compound would involve placing the molecule into the binding site of a target protein. The simulation would then calculate the most stable binding poses and estimate the binding affinity, usually expressed as a docking score or binding free energy (in kcal/mol). The analysis would also reveal key intermolecular interactions, such as:

Hydrogen bonds: Likely formed between the carboxylic acid and hydroxyl groups of the ligand and polar amino acid residues in the target's active site.

Hydrophobic interactions: Involving the phenyl ring of the ligand.

Halogen bonds: The bromine atom could potentially form stabilizing halogen bonds with electron-donating atoms in the protein backbone or side chains.

These interactions are crucial for the stability of the ligand-receptor complex and are predictive of the compound's inhibitory potential.

Illustrative Example: Molecular Docking Results for this compound

Note: The following data are hypothetical, representing the type of results that would be obtained from docking simulations against known biological targets. These targets are chosen based on the activities of related cinnamic acid derivatives.

| Protein Target (PDB ID) | Potential Biological Role | Hypothetical Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Lipoxygenase (LOX) | Inflammation | -7.8 | His51, Asp75, Ser135 |

| DENV NS2B/NS3 Protease | Antiviral | -6.9 | His51, Asp75, Ser135 |

| Tubulin | Anticancer | -7.2 | Cys241, Leu248, Ala316 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

A QSAR study involves:

Dataset Assembly: A series of related compounds (e.g., various substituted cinnamic acids) with experimentally measured biological activity (like IC₅₀ values) is collected.

Descriptor Calculation: For each molecule, a set of numerical parameters (descriptors) is calculated. These can include physicochemical properties (e.g., LogP for lipophilicity), electronic properties (from DFT), and topological indices (describing molecular shape and branching).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Validation: The model's predictive power is rigorously tested using statistical metrics like the correlation coefficient (R²), cross-validation coefficient (Q²), and F-test value. nih.gov

While a specific QSAR model for this compound is not available, studies on other cinnamic acid derivatives have successfully used this approach. mdpi.com For example, a QSAR analysis of cinnamic acid derivatives against cancer cells could reveal that properties like dipole moment, partition coefficient, and specific atomic charges are key influencers of activity. A study on the phytotoxicity of various derivatives, including 3-bromocinnamic acid, noted that a QSAR analysis would be necessary to establish a precise correlation between hydrophobicity and toxicity. notulaebotanicae.ro

Illustrative Example: Hypothetical QSAR Model for Anticancer Activity

Note: The following represents a hypothetical QSAR equation and its statistical validation, as would be generated for a series of cinnamic acid derivatives.

| Hypothetical QSAR Model | |

|---|---|

| QSAR Equation | log(1/IC₅₀) = 0.45(LogP) - 0.91(LUMO) + 0.12*(Dipole Moment) + 2.15 |

| Correlation Coefficient (R²) | 0.92 |

| Cross-validation Coefficient (Q²) | 0.81 |

| F-test value | 85.6 |

| Interpretation | This hypothetical model suggests that higher biological activity (lower IC₅₀) is associated with increased lipophilicity (LogP), a lower LUMO energy, and a higher dipole moment. The high R² and Q² values would indicate a robust and predictive model. |

Future Perspectives and Emerging Research Avenues for 3 Bromo 4 Hydroxycinnamic Acid

Rational Design of Enhanced Bioactive Analogs

The strategic modification of the 3-Bromo-4-hydroxycinnamic acid structure is a key avenue for enhancing its therapeutic potential. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing critical insights into how chemical alterations influence biological efficacy.

The core structure of this compound, featuring a phenyl ring, a hydroxyl group, a bromine atom, and a propenoic acid side chain, offers multiple points for modification. Research on related hydroxycinnamic acid derivatives has shown that the number and position of hydroxyl groups, as well as the nature and location of other substituents on the phenyl ring, significantly impact their antioxidant and anti-inflammatory properties. For instance, the presence of a hydroxyl group at the para-position is often crucial for antioxidant activity. nih.gov

The introduction of a bromine atom at the 3-position is of particular interest. Halogenation can modulate a molecule's lipophilicity, electronic properties, and metabolic stability, which in turn can affect its absorption, distribution, and interaction with biological targets. mdpi.com The design of new analogs could involve the synthesis of derivatives with different halogen substitutions (e.g., chlorine or fluorine) or the introduction of additional functional groups to the aromatic ring or the acrylic acid moiety. The synthesis of amide and ester derivatives has also been explored as a strategy to improve bioavailability and in vivo stability. core.ac.uk

Recent research has focused on creating hybrid molecules that combine the structural features of this compound with other pharmacologically active scaffolds. This approach aims to develop multi-target agents with improved therapeutic profiles. For example, hybrid compounds incorporating moieties with known anticancer or neuroprotective effects could lead to the discovery of novel drug candidates. mdpi.com

Table 1: Structure-Activity Relationship Insights for Cinnamic Acid Derivatives

| Structural Modification | Effect on Bioactivity | Reference |

| Hydroxyl group at para-position | Often enhances antioxidant activity | nih.gov |

| Bromine substitution | Influences lipophilicity and metabolic stability | mdpi.com |

| Amide/Ester formation | Can improve bioavailability and in vivo stability | core.ac.uk |

| Hybridization with other scaffolds | Potential for multi-target activity | mdpi.com |

Exploration of Novel Biological Targets and Therapeutic Pathways

While the antioxidant and anti-inflammatory properties of hydroxycinnamic acids are well-documented, the specific biological targets and therapeutic pathways of this compound are still under investigation. Expanding the scope of biological screening is crucial for uncovering its full therapeutic potential.

Emerging research suggests that cinnamic acid derivatives may interact with a range of molecular targets beyond those involved in oxidative stress. For instance, some derivatives have shown inhibitory activity against enzymes such as lipoxygenases (LOX) and acetylcholinesterase (AChE), which are implicated in inflammatory diseases and neurodegenerative disorders, respectively. mdpi.commdpi.com Investigating the effect of this compound on these and other enzymes could open up new therapeutic avenues.

Furthermore, exploring its impact on various signaling pathways is a promising area of research. This includes pathways involved in apoptosis (programmed cell death), cell cycle regulation, and angiogenesis (the formation of new blood vessels), which are critical in cancer progression. Preliminary studies on related compounds suggest potential anticancer properties. mdpi.com The unique electronic properties conferred by the bromine atom may lead to novel interactions with biological macromolecules, including proteins and nucleic acids.

The potential for this compound to modulate inflammatory pathways beyond simple radical scavenging warrants further investigation. This could involve studying its effects on the production of pro-inflammatory cytokines and the activity of transcription factors that regulate inflammation, such as NF-κB.

Table 2: Potential Biological Targets and Therapeutic Pathways for this compound and its Analogs

| Potential Target/Pathway | Therapeutic Relevance | Reference |

| Lipoxygenases (LOX) | Inflammation, Cancer | mdpi.com |

| Acetylcholinesterase (AChE) | Neurodegenerative Diseases (e.g., Alzheimer's) | mdpi.com |

| Apoptosis and Cell Cycle Regulation | Cancer | mdpi.com |

| Inflammatory Signaling (e.g., NF-κB) | Inflammatory Disorders | nih.gov |

Advancements in Sustainable and Efficient Synthetic Routes

The development of environmentally friendly and cost-effective methods for the synthesis of this compound and its analogs is essential for facilitating further research and potential commercialization. Traditional synthetic methods often rely on harsh reagents and organic solvents, leading to environmental concerns and high production costs.

Recent advancements in "green chemistry" offer promising alternatives. These include the use of catalyst-free reaction conditions, which simplify purification and reduce waste. For example, catalyst-free decarboxylation of 4-hydroxycinnamic acids has been reported as an efficient method for producing related compounds. nih.gov

The use of environmentally benign solvents, such as water, is another key aspect of sustainable synthesis. beilstein-journals.org Microwave-assisted organic synthesis has also emerged as a powerful tool, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.com

Biocatalysis, which utilizes enzymes to carry out chemical transformations, represents a highly sustainable approach. Enzymes operate under mild conditions and often exhibit high selectivity, minimizing the formation of unwanted byproducts. The use of biocatalytic routes for the synthesis of hydroxamic acids, which are related to cinnamic acid derivatives, has been explored and could be adapted for the production of this compound. researchgate.net

Future research in this area will likely focus on the development of one-pot syntheses and flow chemistry processes. These advanced synthetic methodologies can further improve efficiency, reduce waste, and allow for easier scalability. nih.gov

Table 3: Green Chemistry Approaches for the Synthesis of Cinnamic Acid Derivatives

| Synthetic Approach | Advantages | Reference |

| Catalyst-free reactions | Simplified purification, reduced waste | nih.gov |

| Use of water as a solvent | Environmentally benign, low cost | beilstein-journals.org |

| Microwave-assisted synthesis | Shorter reaction times, higher yields | mdpi.com |

| Biocatalysis | Mild reaction conditions, high selectivity | researchgate.net |

| Flow chemistry | Improved efficiency, scalability | nih.gov |

Q & A

Basic Research: What are the optimal synthetic routes for 3-bromo-4-hydroxycinnamic acid, and how can purity be validated?

Methodological Answer:

Synthesis typically involves bromination of 4-hydroxycinnamic acid using electrophilic aromatic substitution. A two-step approach is recommended:

Protection of the hydroxyl group (e.g., acetylation) to prevent side reactions.

Bromination with N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C .

Purity validation requires HPLC (>95% purity threshold) and melting point analysis (compare with literature values, e.g., structurally similar compounds like 4-bromo-2-hydroxybenzaldehyde: mp 125°C ). Use GC or HLC for intermediate purity checks .

Advanced Research: How do solvent polarity and pH influence the stability of this compound during kinetic studies?

Methodological Answer:

Stability assays should include:

- pH-dependent degradation studies (pH 2–10) monitored via UV-Vis spectroscopy (λmax ~280 nm for aromatic systems).

- Solvent screening (e.g., DMSO, ethanol, water) with LC-MS to track degradation byproducts like de-brominated or oxidized species .

Controlled storage at 0–6°C in amber vials is critical to minimize photodegradation .

Basic Research: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- FT-IR : Detect hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700 cm⁻¹) stretches .

Advanced Research: How to resolve contradictions in reported melting points for brominated hydroxycinnamic acid derivatives?

Methodological Answer:

Discrepancies may arise from polymorphism or impurity profiles . Address this by:

Recrystallization in multiple solvents (e.g., ethanol/water vs. ethyl acetate).

Differential Scanning Calorimetry (DSC) to identify phase transitions.

Cross-referencing with NIST databases for validated thermal data .

For example, 4-bromo-2-fluorocinnamic acid shows mp 219–223°C, but impurities can lower observed values .

Basic Research: What are the best practices for handling and disposing of this compound in laboratory settings?

Methodological Answer:

- Handling : Use gloves and fume hoods to avoid dermal/ocular exposure. Store in airtight containers at 0–6°C .

- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration or chemical neutralization (e.g., sodium bicarbonate for acidic groups) .

Advanced Research: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT calculations (e.g., Gaussian 16) to map electron density and identify reactive sites (e.g., bromine as a leaving group).

- Compare with experimental Suzuki-Miyaura coupling results using phenylboronic acids (e.g., 3-bromo-5-fluoro-2-methoxyphenylboronic acid ).

- Validate predictions with HPLC-MS to detect coupled products .

Basic Research: What are the common impurities in synthesized this compound, and how are they removed?

Methodological Answer:

- Major impurities :

- Unreacted starting material (4-hydroxycinnamic acid): Remove via liquid-liquid extraction (ethyl acetate/NaHCO₃).

- Di-brominated byproducts : Separate using silica gel chromatography (hexane/ethyl acetate gradient) .

- Quantify impurities via LC-MS with a C18 column and 0.1% formic acid mobile phase .

Advanced Research: How does the bromine substituent affect the antioxidant activity of this compound compared to its non-halogenated analogs?

Methodological Answer:

- DPPH/ABTS assays : Measure radical scavenging activity at varying concentrations (0.1–100 μM).

- Structure-activity relationship (SAR) : Bromine’s electron-withdrawing effect reduces phenolic O-H bond dissociation energy, enhancing radical stabilization. Compare with 4-hydroxycinnamic acid (lower EC₅₀ expected for brominated derivative) .

Basic Research: What chromatographic conditions are optimal for separating this compound from its isomers?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40, v/v) + 0.1% TFA. Retention time ~12–14 min .

- TLC : Silica gel 60 F₂₅₄, eluent = chloroform:methanol:acetic acid (90:9:1), Rf ~0.5 .

Advanced Research: How to design a stability-indicating assay for this compound under accelerated degradation conditions?

Methodological Answer:

- Stress testing : Expose to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 24–72 hours.

- Forced degradation analysis : Use LC-MS to identify major degradation pathways (e.g., decarboxylation or debromination) .

- Validate method per ICH Q2(R1) guidelines for specificity and linearity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。